

Toxicological Profile of 4-Pentenyl Isothiocyanate: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Pentenyl isothiocyanate

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Disclaimer: This document provides a comprehensive overview of the available toxicological data for **4-Pentenyl isothiocyanate** and structurally related compounds. Due to the limited availability of data for **4-Pentenyl isothiocyanate**, information from surrogate molecules is included to provide a broader context of potential hazards. This information is intended for research and professional purposes and should not be considered a complete safety assessment.

Executive Summary

4-Pentenyl isothiocyanate is a naturally occurring isothiocyanate found in various cruciferous vegetables. It is utilized as a flavoring agent in the food industry. While a comprehensive toxicological profile for this specific compound is not extensively documented in publicly available literature, an evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "No safety concern at current levels of intake when used as a flavouring agent"[1][2]. However, hazard classifications from other sources indicate potential for acute toxicity, skin irritation, and serious eye irritation[1]. This guide synthesizes the available data for **4-Pentenyl isothiocyanate** and draws comparisons with structurally similar and well-studied isothiocyanates, such as allyl isothiocyanate, phenethyl isothiocyanate, and sulforaphane, to provide a broader understanding of its potential toxicological properties.

Chemical and Physical Properties

Property	Value	Source
Chemical Name	4-Pentenyl isothiocyanate	PubChem[1]
Synonyms	5-Isothiocyanato-1-pentene	PubChem[1]
CAS Number	18060-79-2	PubChem[1]
Molecular Formula	C6H9NS	PubChem[1]
Molecular Weight	127.21 g/mol	PubChem[1]
Appearance	Colorless to pale yellow liquid	JECFA[3]
Odor	Strong, pungent, irritating	JECFA[3]
Boiling Point	182-183 °C at 760 mmHg	The Good Scents Company[4]
Solubility	Very slightly soluble in water; freely soluble in ether	JECFA[3]

Toxicological Data

Acute Toxicity

Specific quantitative acute toxicity data (e.g., LD50 values) for **4-Pentenyl isothiocyanate** are not readily available in the reviewed literature. However, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data[1]:

- H301 (Toxic if swallowed)
- H302 (Harmful if swallowed)
- H312 (Harmful in contact with skin)
- H331 (Toxic if inhaled)

These classifications suggest that **4-Pentenyl isothiocyanate** has the potential for significant acute toxicity through oral, dermal, and inhalation routes of exposure.

For comparison, the structurally related compound allyl isothiocyanate has a reported oral LD50 of 339 mg/kg in rats and a subcutaneous LD50 of 80 mg/kg in mice[5]. It is also known to be a strong irritant to the skin and mucous membranes[5].

Skin and Eye Irritation

According to its GHS classification, **4-Pentenyl isothiocyanate** is predicted to be a skin and eye irritant[1]:

- H315 (Causes skin irritation)
- H319 (Causes serious eye irritation)

Genotoxicity

Direct experimental data on the genotoxicity of **4-Pentenyl isothiocyanate** is lacking. However, studies on other isothiocyanates have shown mixed results. Some isothiocyanates, like allyl isothiocyanate and phenethyl isothiocyanate (PEITC), have demonstrated genotoxic effects in some in vitro test systems, such as the Salmonella/microsome assay and in human-derived HepG2 cells[6][7]. The genotoxicity of these compounds is sometimes linked to the generation of reactive oxygen species[6][8]. It is important to note that in vivo genotoxicity has not always been observed for these related compounds[6][7].

Carcinogenicity

There are no specific carcinogenicity bioassays available for **4-Pentenyl isothiocyanate**. The evaluation of structurally related isothiocyanates has yielded complex results. While many isothiocyanates are studied for their cancer chemopreventive properties, some have been shown to promote carcinogenesis under certain experimental conditions[9][10][11]. For instance, very high doses of PEITC and benzyl isothiocyanate (BITC) have been found to promote bladder cancer in rats when administered after a known carcinogen[9]. Allyl isothiocyanate was not classifiable as to its carcinogenicity to humans (Group 3) by the International Agency for Research on Cancer (IARC) due to insufficient evidence[5].

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of **4-Pentenyl isothiocyanate** were not found. Studies on allyl isothiocyanate in several animal species did not show

evidence of treatment-related malformations, although an increased incidence of resorbed fetuses was observed in mice[5]. Another study using the Frog Embryo Teratogenesis Assay-Xenopus (FETAX) suggested that allyl isothiocyanate may have moderate teratogenic properties[12][13][14].

Mechanisms of Action

The biological activities of isothiocyanates are generally attributed to the electrophilic nature of the $-N=C=S$ group, which can react with nucleophilic cellular targets, including proteins and glutathione. While specific mechanistic studies on **4-Pentenyl isothiocyanate** are limited, the broader class of isothiocyanates is known to modulate several key signaling pathways.

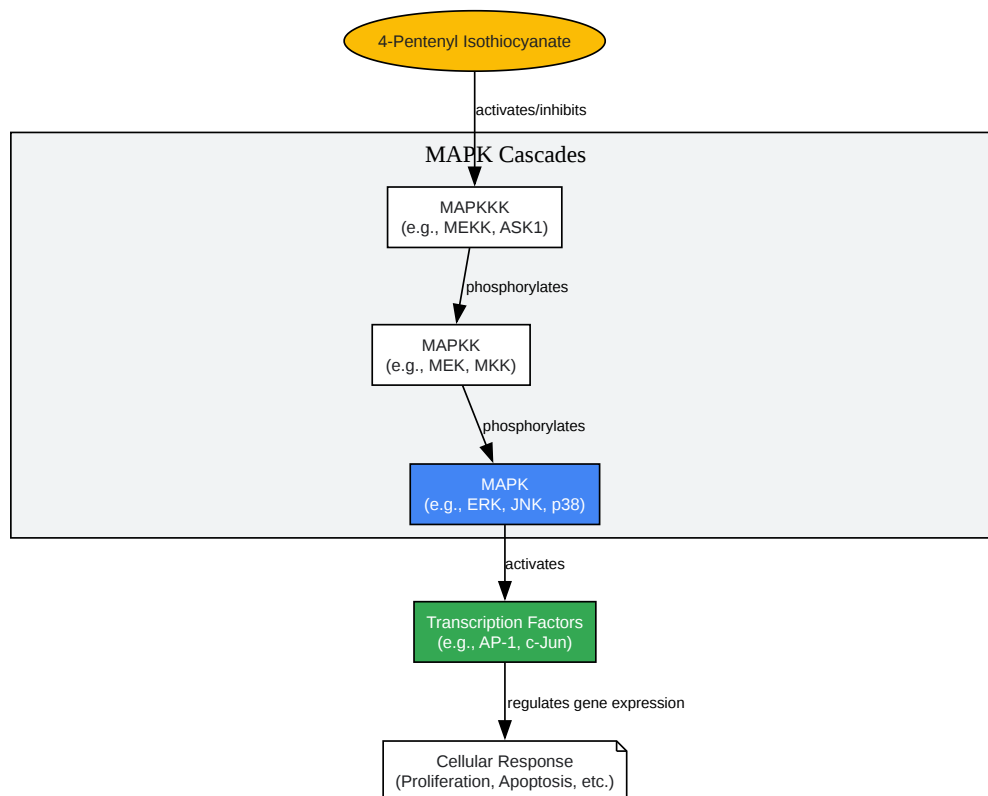
Nrf2 Signaling Pathway

A primary mechanism by which isothiocyanates exert their effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Electrophilic compounds like isothiocyanates can modify cysteine residues on Keap1, leading to the release and translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating their expression. These genes encode for antioxidant enzymes and phase II detoxification enzymes.

Caption: Nrf2 Signaling Pathway Activation by **4-Pentenyl Isothiocyanate**.

MAPK Signaling Pathway

Isothiocyanates can also modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38. The activation of these pathways by isothiocyanates can lead to either cell survival or apoptosis, depending on the cell type, the specific isothiocyanate, and its concentration.



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Caption: General Overview of MAPK Signaling Pathway Modulation.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

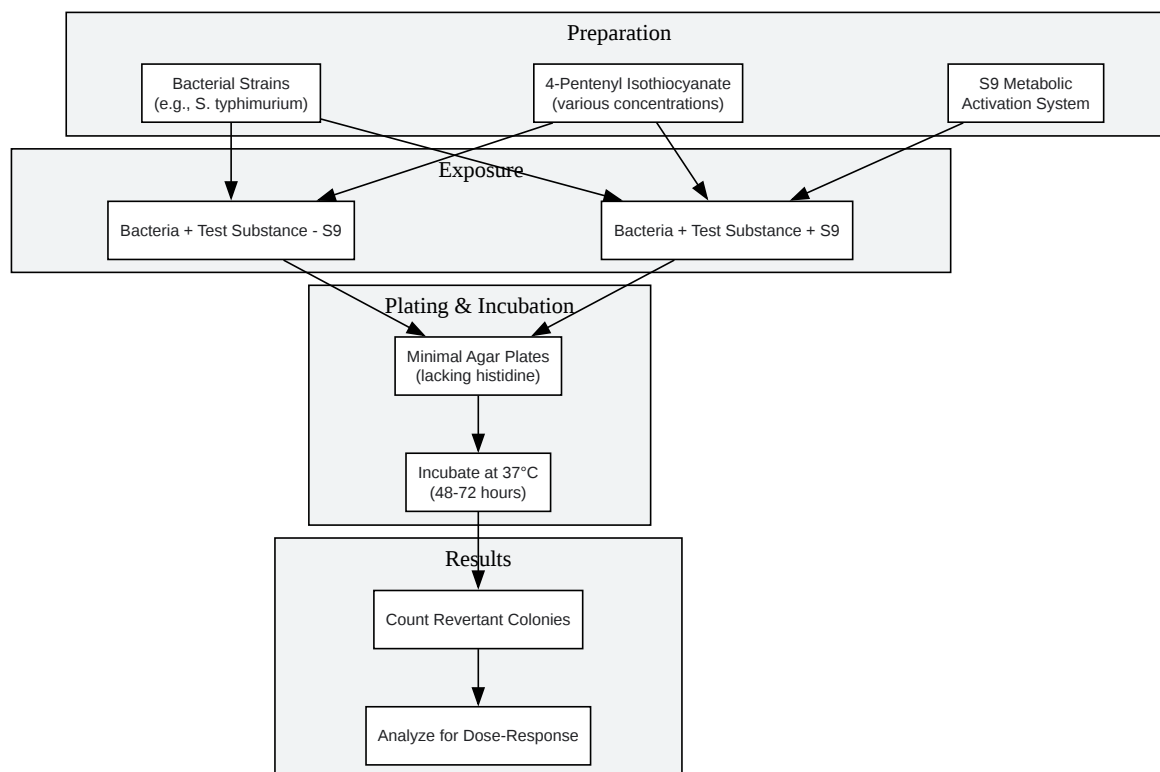
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium* and/or tryptophan-requiring strains of *Escherichia coli* [15][16][17][18][19].

Methodology:

- Strains: A set of bacterial tester strains (e.g., *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2 uvrA) is selected to detect different types of mutations (frameshift and base-

pair substitutions).

- **Metabolic Activation:** The test is performed both in the presence and absence of a mammalian metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme-inducing agent like Aroclor 1254[17]. This is to assess the mutagenicity of the parent compound and its metabolites.
- **Exposure:** The tester strains are exposed to various concentrations of the test substance (**4-Pentenyl isothiocyanate**) in a minimal medium.
- **Plating:** The treated bacteria are plated on a minimal agar medium lacking the required amino acid (histidine or tryptophan).
- **Incubation:** The plates are incubated at 37°C for 48-72 hours.
- **Scoring:** Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the essential amino acid will grow and form visible colonies (revertants). The number of revertant colonies is counted for each concentration and compared to the spontaneous reversion rate in the negative control.
- **Data Analysis:** A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants and/or a reproducible increase at one or more concentrations[18].



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Caption: Workflow for the Ames Test.

In Vitro Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage (single- and double-strand breaks, and alkali-labile sites) in individual eukaryotic cells.

Methodology:

- **Cell Treatment:** A suitable cell line is exposed to various concentrations of **4-Pentenyl isothiocyanate** for a defined period.
- **Cell Embedding:** The treated cells are suspended in low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.

- **Lysis:** The slides are immersed in a high-salt lysis solution to remove cell membranes and histones, leaving the DNA as a nucleoid.
- **Alkaline Unwinding and Electrophoresis:** The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA fragments migrate further from the nucleoid, forming a "comet" shape.
- **Neutralization and Staining:** The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
- **Visualization and Scoring:** The comets are visualized using a fluorescence microscope. Image analysis software is used to quantify the extent of DNA damage, typically by measuring parameters such as tail length, tail intensity, and tail moment.
- **Data Analysis:** The level of DNA damage at each concentration is compared to that of the negative control.

Rodent Carcinogenicity Bioassay (OECD 451)

Carcinogenicity studies are long-term in vivo assays designed to assess the carcinogenic potential of a substance in animals, typically rodents[20][21][22][23][24].

Methodology:

- **Animal Model:** Two rodent species (usually rats and mice) are recommended. Animals are typically young adults at the start of the study.
- **Dose Selection:** At least three dose levels plus a concurrent control group are used. The highest dose should be the maximum tolerated dose (MTD), which induces some toxicity without significantly altering the lifespan of the animals. Dose selection is based on preliminary shorter-term toxicity studies.
- **Administration:** The test substance is administered daily for the majority of the animal's lifespan (e.g., 18-24 months for mice, 24 months for rats). The oral route (in feed or by gavage) is most common for substances like food additives.

- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.
- **Pathology:** A complete necropsy is performed on all animals at the end of the study or when found dead. All organs and tissues are examined macroscopically. Tissues are preserved, and histopathological examination is performed on all organs and any observed lesions.
- **Data Analysis:** The incidence of tumors in the treated groups is compared statistically with the incidence in the control group. The time to tumor onset is also analyzed.

Conclusion

The available data on the toxicological profile of **4-Pentenyl isothiocyanate** is limited. The JECFA evaluation suggests it is safe at current levels of use as a flavoring agent. However, GHS classifications indicate potential for acute toxicity and irritation. The broader class of isothiocyanates, to which **4-Pentenyl isothiocyanate** belongs, exhibits a complex toxicological profile, with some members showing genotoxic and, under specific conditions, carcinogenic potential, while also being investigated for their chemopreventive properties. The primary mechanisms of action for isothiocyanates involve the modulation of key cellular signaling pathways such as Nrf2 and MAPK. Given the lack of specific data, a comprehensive risk assessment for **4-Pentenyl isothiocyanate** is challenging. Further in-depth toxicological studies, including genotoxicity, carcinogenicity, and reproductive toxicity assays, are warranted to fully characterize its safety profile.

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